

hydroxyfasudil dosing regimen animal studies

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Compound Focus: Hydroxyfasudil

CAS No.: 105628-72-6

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Mechanism of Action

Hydroxyfasudil (and its hydrochloride salt, HA-1100) is a specific inhibitor of ROCK1 and ROCK2, with IC_{50} values of **0.73 μ M and 0.72 μ M**, respectively. It also inhibits Protein Kinase A (PKA), but with much lower potency (IC_{50} of 37 μ M) [1] [2] [3]. It acts as an active metabolite of fasudil, exhibiting higher biological activity and a longer half-life, making it more suitable for long-term studies [4].

The compound exerts its effects by blocking the Rho/ROCK pathway, which is a central regulator of cytoskeletal dynamics, cell contraction, migration, and inflammation [5]. Key downstream effects include:

- **Relaxation of the actin cytoskeleton** and enhanced cell migration and proliferation, particularly in endothelial cells [5].
- **Anti-inflammatory effects** by reducing the production of cytokines and chemokines, and inhibiting immune cell infiltration [4] [6] [7].
- **Vasodilation and improved blood flow** by increasing endothelial nitric oxide synthase (eNOS) activity and nitric oxide (NO) production [2] [3].

The following diagram illustrates the core signaling pathway and the primary effects of **hydroxyfasudil** inhibition:

Animal Study Dosing Regimens

The table below consolidates dosing information for **hydroxyfasudil** from various preclinical studies.

Disease Model	Species	Route	Dose	Dosing Frequency	Treatment Duration	Key Outcomes	Source
Autoimmune Encephalomyelitis (EAE)	C57BL/6 mice	Not specified	Not specified	Daily	From day 10 post-immunization	Alleviated clinical symptoms, reduced CNS inflammation	[4]

Disease Model	Species	Route	Dose	Dosing Frequency	Treatment Duration	Key Outcomes	Source
						and demyelination	
Renal Ischemia-Reperfusion Injury	Sprague Dawley rats	Intraperitoneal (i.p.)	10 mg/kg	Single dose (1 hr before ischemia)	-	Improved kidney function (reduced proteinuria, increased urine osmolarity), reduced endothelial leakage and inflammation	[7]
Diabetic Erectile Dysfunction	Sprague Dawley rats	Intraperitoneal (i.p.)	10 mg/kg	Daily	4 weeks	Preserved erectile response, reversed molecular changes in major pelvic ganglia	[8]
Bladder Dysfunction (SHR)	Spontaneously Hypertensive Rats (SHR)	Intraperitoneal (i.p.)	10 mg/kg	Daily	6 weeks	Improved micturition frequency and single voided volume	[9] [3]
Allergic Airway Inflammation (Asthma)	Guinea pigs	Intraperitoneal (i.p.)	1 & 10 mg/kg	Daily	Last 2 weeks of 4-week sensitization	Reduced airway resistance, inflammatory cytokines (IL-13, TNF- α), and remodeling markers (TGF- β 1, collagen)	[6]

Disease Model	Species	Route	Dose	Dosing Frequency	Treatment Duration	Key Outcomes	Source
Cognitive Enhancement	Fischer-344 rats	Subcutaneous (s.c.)	0.1875 & 0.375 mg	Daily (each morning)	4 days pre-testing + testing days	Improved spatial learning and working memory in aged rats	[10]
Cardiovascular Studies	Mongrel dogs	Intracoronary (i.c.)	10, 30, 100 µg/kg	Single dose	-	Dose-dependent coronary vasodilation and increased coronary blood flow	[2]
Detrusor Overactivity	Sprague Dawley rats	Intraperitoneal (i.p.)	10 mg/kg	Single dose	-	Increased voided volumes, decreased maximal detrusor pressure	[3]

Detailed Experimental Protocols

Here are the methodologies for key experiments investigating **hydroxyfasudil**'s effects.

Protocol 1: Treatment of Autoimmune Encephalomyelitis (EAE) [4]

This protocol evaluates the efficacy of **hydroxyfasudil** in a model of multiple sclerosis.

- **Animal Model:** Female C57BL/6 mice induced with EAE using myelin oligodendrocyte glycoprotein (MOG³⁵⁻⁵⁵).
- **Treatment:** **Hydroxyfasudil** administration began on day 10 post-immunization.
- **Outcome Measures:**
 - **Clinical Scoring:** Daily assessment of neurological symptoms and disease severity.
 - **Histopathology:** Spinal cords were collected for analysis of inflammatory infiltration (H&E staining) and demyelination (Luxol Fast Blue staining).
 - **Molecular Analysis:** Levels of cytokines, chemokines, and adhesion molecules were measured in spinal cord tissues.

Protocol 2: Assessment of Cognitive Function [10]

This protocol tests **hydroxyfasudil**'s ability to improve learning and memory in aged rodents.

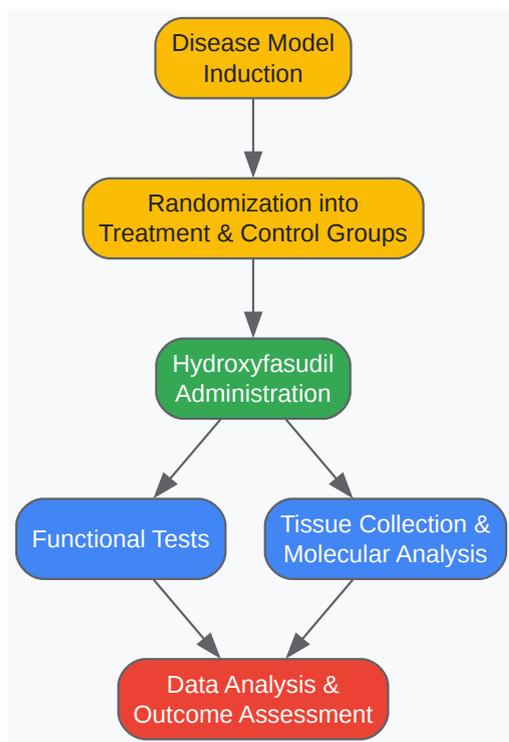
- **Animal Model:** 17-month-old male Fischer-344 rats.
- **Treatment:** Subcutaneous injection of **hydroxyfasudil** (0.1875 mg or 0.375 mg) or vehicle. Dosing began 4 days before behavioral testing and continued daily throughout the test period.
- **Behavioral Test: Water Radial-Arm Maze.**
 - The maze has 8 arms, with hidden platforms in 4.
 - Each daily session consists of 4 trials. After a platform is found, it is removed, increasing the working memory load.
 - **Error Types:**
 - **Reference Memory Error:** First entry into an arm that never contained a platform.
 - **Working Memory Correct Error:** Re-entry into an arm from which a platform was already removed.
 - **Working Memory Incorrect Error:** Re-entry into an arm that never contained a platform.
- **Data Analysis:** Errors are blocked into initial (days 2-7) and latter (days 8-12) phases for analysis. A **Learning Index** is calculated based on trial 4 performance.

Protocol 3: Evaluation of Erectile Function in Diabetic Rats [8]

This protocol investigates **hydroxyfasudil**'s effect on diabetic neurogenic erectile dysfunction.

- **Animal Model:** Male Sprague-Dawley rats with Type 1 diabetes induced by streptozotocin (75 mg/kg, i.p.).
- **Treatment: Hydroxyfasudil** (10 mg/kg, i.p.) or vehicle was administered daily for 4 weeks, starting 8 weeks after diabetes induction. Experiments were performed after a 2-day washout.
- **Functional Measurement:**
 - **Intracavernosal Pressure (ICP):** A needle connected to a pressure transducer is inserted into the penile crus.
 - **Mean Arterial Pressure (MAP):** Monitored via a catheter in the carotid artery.
 - **Nerve Stimulation:** The cavernous nerve is electrically stimulated (1 V, 16 Hz). The maximal ICP and total ICP are normalized to MAP.
- **Molecular Analysis:** Major pelvic ganglia (MPG) are collected for Western blot analysis of RhoA, ROCK-2, phospho-AKT, and phospho-PTEN.

The general workflow for in vivo efficacy studies is summarized below:



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Conclusion and Research Outlook

Hydroxyfasudil is a versatile pharmacological tool for preclinical research, demonstrating efficacy across neurological, urological, renal, inflammatory, and cardiovascular disease models. When designing studies, researchers should consider the optimal dosing paradigm—**intraperitoneal administration at 10 mg/kg daily is commonly used for chronic conditions**, while single pre-treatment doses are effective in acute injury models like renal ischemia [8] [9] [7].

Future research should focus on further elucidating its long-term safety profile, exploring its efficacy in combination therapies, and investigating its potential in other disease areas where the Rho/ROCK pathway plays a critical role.

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